molecular formula C53H76N14O12 B1582845 替普罗肽 CAS No. 35115-60-7

替普罗肽

货号 B1582845
CAS 编号: 35115-60-7
分子量: 1101.3 g/mol
InChI 键: UUUHXMGGBIUAPW-CSCXCSGISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . It is an angiotensin-converting enzyme inhibitor (ACE inhibitor) which inhibits the conversion of angiotensin I to angiotensin II and may potentiate some of the pharmacological actions of bradykinin .


Synthesis Analysis

The antihypertensive effects of teprotide were first observed by Sergio Ferreira in 1965 . It was first isolated by Ferreira et al. along with eight other peptides in 1970 . Teprotide was synthesized in 1970 by Ondetti et al . From there, its antihypertensive properties were studied more closely .


Physical And Chemical Properties Analysis

Teprotide has a molecular formula of C53H76N14O12 . Its average mass is 1101.257 Da and its mono-isotopic mass is 1100.576660 Da . The density of Teprotide is 1.5±0.1 g/cm3 .

科学研究应用

血流动力学效应

替普罗肽是一种血管紧张素转换酶抑制剂,已对其对血压和血流动力学的影响进行了研究。研究表明,替普罗肽能有效降低血压,无论是在正常血压还是高血压受试者中。其机制主要通过降低外周阻力来降低动脉压,特别是在高肾素性高血压病例中。这种血压降低与卒中量和心输出量降低有关,这可能是由于静脉扩张造成的 (Niarchos 等人,1980)

肾功能

已证明替普罗肽对肾功能有积极影响。在涉及原发性高血压患者的研究中,替普罗肽给药导致肾小球滤过率和钠排泄增加。这表明替普罗肽可能在控制高血压的同时改善肾脏排泄功能 (Hollenberg 等人,1979)

充血性心力衰竭

替普罗肽在充血性心力衰竭的管理中发挥着重要作用。它能降低室后负荷,改善严重、难治性充血性心力衰竭患者的心脏功能。对替普罗肽的中枢和外周血流动力学反应表明,它具有作为病理生理性小动脉收缩的独特“血管舒张剂”的潜力 (Faxon 等人,1980)

高血压的肾血流动力学

在高血压的情况下,替普罗肽会影响肾血流动力学。它会导致高血压早期的血管扩张,但在慢性高血压阶段不会维持这种效果。这表明血管紧张素 II 依赖性肾血管收缩在从良性高血压向恶性高血压进展中的作用 (Dzau 等人,1981)

心血管反应

替普罗肽不会显着损害交感神经介导的心血管反应,在正常血压受试者等长运动等身体压力下维持血流动力学反应的正常模式。这表明替普罗肽对血管紧张素的抑制保留了基本的心血管功能 (Niarchos 等人,1982)

肾血管性高血压

替普罗肽的诊断和治疗价值已在高血压急症患者中得到评估。在肾素在高血压机制中起重要作用的情况下,它在诊断和开始治疗方面特别有效 (Tifft 等人,1979)

安全和危害

Teprotide was shown to be an effective antihypertensive agent but it had limited use because of its expense and lack of oral activity . More detailed safety and hazard information was not available in the sources I found.

未来方向

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there could be future developments in therapeutic peptides like Teprotide.

属性

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUHXMGGBIUAPW-CSCXCSGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H76N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029698
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teprotide

CAS RN

35115-60-7
Record name Teprotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEPROTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teprotide
Reactant of Route 2
Teprotide
Reactant of Route 3
Teprotide
Reactant of Route 4
Teprotide
Reactant of Route 5
Teprotide
Reactant of Route 6
Teprotide

Citations

For This Compound
1,900
Citations
JL Halperin, DP Faxon, MA Creager, TA Bass… - The American journal of …, 1982 - Elsevier
The coronary hemodynamic effects of vasodilator therapy with angiotensin-converting enzyme inhibitors (captopril arid teprotide) were studied in 11 patients with ischemic heart disease …
Number of citations: 48 www.sciencedirect.com
P Jaeger, RK Ferguson, HR Brunner, EJ Kirchertz… - Kidney International, 1978 - Elsevier
… In contrast, the pressure rise induced by angiotensin I infusion (230 ng/kg/min) was reversed by saralasin, but again concomitant administration of teprotide did not induce further blood …
Number of citations: 43 www.sciencedirect.com
CJ Lindsey, LM Bendhack, ACM Paiva - Journal of Hypertension, 1987 - journals.lww.com
… Teprotide produced a transient fall in MAP which reached a maximum approx- … , but in teprotide treated animals MAP did not differ from controls (Table 1). Forty per cent of the teprotide-…
Number of citations: 26 journals.lww.com
AP Niarchos, TG Pickering, JH Laragh - Hypertension, 1982 - Am Heart Assoc
… by teprotide. When fainting occurred (in the seated position) following the administration of teprotide, it … We conclude that angiotensin inhibition by teprotide does not significantly impair …
Number of citations: 19 www.ahajournals.org
AP Niarchos, TG Pickering, JM Wallace… - Clinical …, 1980 - Wiley Online Library
… changes were observed during teprotide administration in group I. In … teprotide decreases arterial pressure by a dual hemodynamic mechanism. Cardiac output is increased by teprotide …
Number of citations: 9 ascpt.onlinelibrary.wiley.com
JC McKenzie, KS Hung, L Mattioli… - Proceedings of the …, 1984 - journals.sagepub.com
… In the present study, treatment with teprotide concurrent with hypoxic exposure produced a … This result contradicts long-term treatment (3-4 weeks) with captopril or teprotide which …
Number of citations: 11 journals.sagepub.com
K Takaori, LH Hartley, J Burton - Clinical and Experimental …, 1987 - Taylor & Francis
… ) and with teprotide (1mg/kg). Hypotensive effects of RI-78 and teprotide were also examined … We conclude that antihypertensive effect of RI-78 is comparable to that seen with teprotide. …
Number of citations: 6 www.tandfonline.com
W Westlin, K Mullane - Circulation, 1988 - europepmc.org
… ) were compared with enalaprilat and teprotide, which lack the … , but not by enalaprilat or teprotide (IC50 greater than 1000 … In addition, captopril, MPG, or NAC, but not teprotide or …
Number of citations: 383 europepmc.org
GS Zubenko, RA Nixon - Neuroscience letters, 1985 - Elsevier
… the use of captopril and teprotide as selective inhibitors of ACE … teprotide were sigrnoidal. The IC50 values for the inhibition of ACE activity in human serum with captopril and teprotide …
Number of citations: 4 www.sciencedirect.com
WP Anderson, PI Korner, SE Selig - The Journal of Physiology, 1981 - Wiley Online Library
… of the dogs with teprotide, indomethacin or DL‐… by teprotide pretreatment. Filtration fraction rose when noradrenaline was administered alone but fell when it was infused after teprotide …
Number of citations: 119 physoc.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。